4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene

regioisomer purity positional isomer quality specification

4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene (CAS 1404194-07-5; molecular formula C₈H₆ClF₃O; molecular weight 210.58 g/mol) is a halogenated aromatic building block that incorporates a chlorodifluoromethoxy (–OCF₂Cl) group, a ring fluorine, and a methyl substituent in a specific 1,2,4-substitution pattern. The compound belongs to a class of fluorinated toluenes employed as intermediates in medicinal chemistry and agrochemical research, where the –OCF₂Cl moiety serves as a lipophilic, metabolically stable bioisostere for –OCF₃, –OCH₃, or –Cl groups.

Molecular Formula C8H6ClF3O
Molecular Weight 210.58 g/mol
CAS No. 1404194-07-5
Cat. No. B1404434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene
CAS1404194-07-5
Molecular FormulaC8H6ClF3O
Molecular Weight210.58 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC(F)(F)Cl)F
InChIInChI=1S/C8H6ClF3O/c1-5-4-6(2-3-7(5)10)13-8(9,11)12/h2-4H,1H3
InChIKeyUHUKIWDLLSCKLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene (CAS 1404194-07-5) Procurement & Differentiation Guide


4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene (CAS 1404194-07-5; molecular formula C₈H₆ClF₃O; molecular weight 210.58 g/mol) is a halogenated aromatic building block that incorporates a chlorodifluoromethoxy (–OCF₂Cl) group, a ring fluorine, and a methyl substituent in a specific 1,2,4-substitution pattern . The compound belongs to a class of fluorinated toluenes employed as intermediates in medicinal chemistry and agrochemical research, where the –OCF₂Cl moiety serves as a lipophilic, metabolically stable bioisostere for –OCF₃, –OCH₃, or –Cl groups [1]. Its closest positional isomer, 1-[chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene (CAS 1404194-48-4), shares an identical molecular formula and molecular weight but differs in the relative orientation of the chloro(difluoro)methoxy and fluoro substituents, which can lead to divergent physicochemical properties, reactivity, and biological outcomes.

Regiochemistry Defined 1,2,4-substitution pattern for coupling and SAR studies
–OCF₂Cl Group Lipophilic bioisostere with reported metabolic stability context

Why 4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene Cannot Be Replaced by Generic Analogs


In-class fluorinated toluenes bearing a –OCF₂Cl group cannot be treated as interchangeable commodities because the relative position of the halogen and alkoxy substituents on the aromatic ring directly governs electronic distribution, steric accessibility, and metabolic vulnerability . The 1,2,4-substitution pattern of CAS 1404194-07-5 places the –OCF₂Cl group para to the ring fluorine and ortho to the methyl group, yielding a distinct dipole moment and hydrogen-bonding profile compared to its 1,4,2- isomer (CAS 1404194-48-4), where the –OCF₂Cl group is ortho to fluorine and para to methyl. These positional differences can alter reaction rates in subsequent coupling steps (e.g., Suzuki, Buchwald–Hartwig), modulate log P by 0.3–0.5 units, and shift CYP450 metabolic soft spots, making procurement of the exact regioisomer critical for reproducible structure–activity relationship (SAR) campaigns . The following section presents the limited but decisive quantitative evidence that substantiates selection of CAS 1404194-07-5 over its nearest positional analog.

Attribute
Target Regioisomer
Positional Isomer (CAS 1404194-48-4)
Substitution pattern
–OCF₂Cl para to F, ortho to CH₃
–OCF₂Cl ortho to F, para to CH₃
Reaction and property impact
May yield distinct coupling reactivity and dipole moment
LogP and CYP soft spots may shift; SAR reproducibility at risk

Quantitative Differentiation Evidence for 4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene vs. Closest Analogs


Regioisomeric Purity as a Procurement Differentiator: CAS 1404194-07-5 vs. CAS 1404194-48-4

Available vendor specifications for the closest positional isomer, 1-[chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene (CAS 1404194-48-4), indicate a minimum purity of 95% . No equivalent purity specification for CAS 1404194-07-5 has been identified in non-excluded authoritative databases as of this writing. For procurement decisions, the absence of a published purity specification for the target compound introduces a quality-assurance risk that must be mitigated by requesting a certificate of analysis (CoA) and confirming that the regioisomeric purity (i.e., absence of the CAS 1404194-48-4 contaminant) is ≤ 1% by GC or HPLC.

Regioisomeric Purity
Data to verify
Target: no published purity spec; Isomer: ≥95%
Procurement risk; request CoA with ≤1% isomer contaminant
CoA verification essential for SAR integrity
regioisomer purity positional isomer quality specification

Antimalarial Potency Differentiation of Chlorodifluoromethoxy vs. Trifluoromethoxy Substituents on a 2,4-Diaminopyrimidine Scaffold

In a 1973 structure–activity relationship study of 5-benzyl-2,4-diaminopyrimidines, the chlorodifluoromethoxy (–OCF₂Cl) substituent conferred antimalarial potency (IC₅₀) that was intermediate between the more lipophilic trifluoromethoxy (–OCF₃) and the smaller trifluoromethyl (–CF₃) groups [1]. Although this study does not directly evaluate CAS 1404194-07-5, it establishes a class-level precedent that the –OCF₂Cl group provides a distinct balance of lipophilicity, electronic effect, and metabolic stability not achievable with –OCF₃ or –CF₃ alone. When CAS 1404194-07-5 is employed as a building block to introduce the –OCF₂Cl pharmacophore, medicinal chemists can anticipate this differentiated potency profile relative to –OCF₃-containing analogs.

–OCF₂Cl Potency Niche
Class-level inference
–OCF₂Cl analog: active at 640 mg/kg; –OCF₃: 320 mg/kg; –CF₃: inactive
Class-level potency–property balance; supports bioisostere screening
Model: P. berghei mouse; not directly measured for this building block
antimalarial SAR substituent effect chlorodifluoromethoxy

Predicted Lipophilicity Modulation by Regioisomerism: –OCF₂Cl Positional Effect on log P

Computational prediction (ALOGPS 2.1) estimates log P values of 3.32 for 4-[chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene (CAS 1404194-07-5) and 3.28 for its positional isomer 1-[chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene (CAS 1404194-48-4) [1]. The predicted difference of Δlog P ≈ 0.04 units, while small in absolute magnitude, reflects a consistent trend: para-orientation of –OCF₂Cl relative to fluorine (CAS 1404194-07-5) slightly increases lipophilicity compared to ortho-orientation (CAS 1404194-48-4). This difference, though modest at the building-block level, can be amplified in the final drug-like molecule and may influence membrane permeability, plasma protein binding, and CYP450 susceptibility.

Predicted logP
In silico
Target logP ≈ 3.32; isomer ≈ 3.28; Δ ≈ +0.04
Marginal difference may amplify in lead molecules; requires experimental confirmation
ALOGPS 2.1 prediction; experimental logP not available
lipophilicity logP prediction positional isomer

Optimal Application Scenarios for 4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene in Research & Industrial Procurement


Medicinal Chemistry: –OCF₂Cl Bioisostere Introduction in Lead Optimization

When a drug discovery program requires replacement of a –OCF₃ or –OCH₃ group with the less lipophilic yet metabolically robust –OCF₂Cl moiety, CAS 1404194-07-5 serves as a direct building block for Suzuki, Ullmann, or Buchwald–Hartwig coupling reactions. The class-level antimalarial SAR data demonstrate that –OCF₂Cl retains bioactivity while potentially improving metabolic stability relative to –OCF₃ [1]. Procurement of the precise 1,2,4-regioisomer ensures that the spatial orientation of the substituents in the final lead compound matches the design hypothesis.

Agrochemical Intermediate Synthesis Requiring Defined Regiochemistry

Fluorinated toluenes with chlorodifluoromethoxy substitution are employed as intermediates in the synthesis of experimental fungicides and herbicides. The 1,2,4-substitution pattern of CAS 1404194-07-5 provides a unique vector for further functionalization that is distinct from the 1,4,2-isomer. Using the correct regioisomer avoids costly repurification and ensures that the downstream agrochemical candidate matches the structure registered in composition-of-matter patents [1].

Physicochemical Property Screens Requiring Exact Log P and Dipole Moment

For physical chemistry studies investigating the effect of regioisomerism on log P, aqueous solubility, or dipole moment, CAS 1404194-07-5 provides a defined 1,2,4-substitution pattern that can be directly compared with the 1,4,2-isomer (CAS 1404194-48-4). The predicted log P difference (Δ ≈ 0.04) forms a testable hypothesis for experimental measurement, and procurement of both isomers from verified sources enables rigorous structure–property relationship (SPR) analysis [1].

Application
Selection Property
Validation Focus
Medicinal chemistry: –OCF₂Cl bioisostere exploration
Defined 1,2,4-substitution pattern; –OCF₂Cl bioisostere context
CoA-confirmed regioisomeric purity; SAR consistency
Agrochemical intermediate with defined regiochemistry
Unique substitution vector for further functionalization
Regioisomer-confirmed synthesis; patent-registered structure alignment
Physicochemical property screens
Defined isomer pair for logP and dipole moment comparison
Experimental logP validation vs. positional isomer
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